molecular formula C18H22O6 B1606498 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy- CAS No. 56772-00-0

1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-

Cat. No.: B1606498
CAS No.: 56772-00-0
M. Wt: 334.4 g/mol
InChI Key: RKBIBGCWOVKDQJ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- is an organic compound with the molecular formula C18H22O6 It is a derivative of biphenyl, where six methoxy groups are attached to the biphenyl core

Preparation Methods

The synthesis of 1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- typically involves the methoxylation of biphenyl derivatives. One common method includes the reaction of biphenyl with methanol in the presence of a catalyst such as sulfuric acid, followed by oxidation and carboxylation reactions to introduce the methoxy groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully demethoxylated biphenyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions, such as halogenation or nitration reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- can be compared with other biphenyl derivatives, such as:

The uniqueness of 1,1’-Biphenyl, 3,3’,4,4’,5,5’-hexamethoxy- lies in its multiple methoxy groups, which impart specific chemical and physical characteristics, making it valuable for diverse applications.

Properties

IUPAC Name

1,2,3-trimethoxy-5-(3,4,5-trimethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-19-13-7-11(8-14(20-2)17(13)23-5)12-9-15(21-3)18(24-6)16(10-12)22-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBIBGCWOVKDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348121
Record name 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56772-00-0
Record name 1,1'-Biphenyl, 3,3',4,4',5,5'-hexamethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5,5'-HEXAMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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